3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C15H12BrF2N3O and its molecular weight is 368.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.01318 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antiviral Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antiviral activities. For instance, a study detailed the synthesis of certain analogues showing activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Development of Functional Fluorophores
Another research avenue has involved the use of pyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores. A study demonstrated a microwave-assisted synthesis route for 3-formylpyrazolo[1,5-a]pyrimidines, which were then utilized to prepare novel fluorophores with potential applications as fluorescent probes (Castillo et al., 2018).
Inhibition of Phosphodiesterases
Research has also identified pyrazolo[1,5-a]pyrimidines as potential inhibitors of cyclic AMP phosphodiesterase, suggesting their utility in studying and possibly treating diseases associated with cAMP metabolism (Novinson et al., 1975).
Synthetic Methodologies
The development of novel synthetic routes to access pyrazolo[1,5-a]pyrimidine derivatives has been a significant focus. For example, research into the phenoxide leaving group SNAr strategy has facilitated the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines, highlighting the versatility of these compounds in organic synthesis (Catalano et al., 2015).
Anti-inflammatory and Antimicrobial Agents
A study on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines showed promising anti-inflammatory and antimicrobial activities, indicating the potential of this class of compounds in developing new therapeutic agents (Aggarwal et al., 2014).
Properties
IUPAC Name |
3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2N3O/c1-8-13(16)15-19-11(7-12(14(17)18)21(15)20-8)9-3-5-10(22-2)6-4-9/h3-7,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULBSPPXHJESSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)OC)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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